1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- is a heterocyclic compound that contains a triazine ring. Triazines are a class of nitrogen-containing heterocycles that have significant importance in various fields, including medicinal chemistry, agriculture, and materials science. The presence of amino and bromo substituents on the triazine ring can impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and nitriles.
Introduction of Amino and Bromo Groups: The amino group can be introduced through nucleophilic substitution reactions, while the bromo group can be introduced through halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the triazine ring.
Substitution: The amino and bromo groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, amines, and other nucleophiles or electrophiles can be used under appropriate conditions (e.g., solvents, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different triazine derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that can be explored for drug development.
Industry: Used in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazin-5(2H)-one, 3-amino-6-chloro-
- 1,2,4-Triazin-5(2H)-one, 3-amino-6-fluoro-
- 1,2,4-Triazin-5(2H)-one, 3-amino-6-iodo-
Uniqueness
1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- is unique due to the presence of the bromo substituent, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific halogen bonding interactions and can be a versatile handle for further functionalization.
Properties
CAS No. |
70481-87-7 |
---|---|
Molecular Formula |
C3H3BrN4O |
Molecular Weight |
190.99 g/mol |
IUPAC Name |
3-amino-6-bromo-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C3H3BrN4O/c4-1-2(9)6-3(5)8-7-1/h(H3,5,6,8,9) |
InChI Key |
NUGCREHEDXHPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=NN=C(N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.